(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal
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Overview
Description
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal is a hexose derivative with multiple hydroxyl groups. This compound is a stereoisomer of glucose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of corresponding hexose sugars under controlled conditions. For instance, glucose can be oxidized using mild oxidizing agents to yield the desired compound. The reaction typically requires a catalyst and is conducted at a specific pH to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Enzymatic oxidation of glucose using glucose oxidase is a preferred method due to its specificity and efficiency. This method is environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include hexonic acids, hexanols, and various substituted hexose derivatives.
Scientific Research Applications
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in stereochemistry studies.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism by which (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal exerts its effects involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds, which play a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Glucose: A common hexose sugar with similar structural features.
Mannose: Another hexose sugar with different stereochemistry.
Galactose: A hexose sugar that differs in the orientation of hydroxyl groups.
Uniqueness
What sets (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for studying stereochemical effects in biochemical processes and for developing stereospecific synthetic methods.
Properties
CAS No. |
25029-33-8 |
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Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m0/s1 |
InChI Key |
VRYALKFFQXWPIH-HCWXCVPCSA-N |
Isomeric SMILES |
C(C=O)[C@@H]([C@H]([C@H](CO)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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